An In-depth Technical Guide to Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate: Synthesis, Properties, and Applications
An In-depth Technical Guide to Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate: Synthesis, Properties, and Applications
For the Attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate, a compelling example of a β-enaminone with significant potential in synthetic chemistry and drug discovery. While specific experimental data for this exact molecule is not extensively documented in publicly available literature, this guide synthesizes information from analogous structures and the well-established chemistry of β-enaminones to present a detailed profile. This document covers its nomenclature, predicted physicochemical properties, a robust synthetic protocol based on the condensation of ethyl glycinate and acetylacetone, and a discussion of its potential applications, particularly in the realm of medicinal chemistry. The guide is structured to provide both theoretical understanding and practical insights for researchers working with this class of compounds.
Introduction and Nomenclature
Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate belongs to the versatile class of organic compounds known as β-enaminones. These molecules are characterized by a conjugated system comprising an amine, a carbon-carbon double bond, and a carbonyl group (N-C=C-C=O)[1]. This structural motif imparts a unique reactivity profile, with both nucleophilic and electrophilic centers, making them valuable intermediates in organic synthesis[2].
The nomenclature for this compound can vary, and it is important to recognize its synonyms to facilitate comprehensive literature and database searches.
Systematic IUPAC Name: Ethyl 2-[(1Z)-3-hydroxy-2-acetylbut-1-en-1-yl]aminoacetate (reflecting the enol-imine tautomer) or Ethyl 2-[(E)-4-oxopent-2-en-2-yl]aminoacetate.
Common Synonyms:
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Ethyl N-(1-methyl-3-oxobut-1-enyl)glycinate
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Ethyl 2-((3-oxobutan-2-ylidene)amino)acetate
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Condensation product of ethyl glycinate and acetylacetone
CAS Number: A specific CAS number for this compound is not readily found in major chemical databases, which suggests it may not be a commercially available substance and is likely synthesized for specific research purposes.
Chemical Structure and Tautomerism
The structure of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is characterized by the presence of key functional groups: an ethyl ester, a secondary amine, and a β-dicarbonyl moiety. A critical feature of β-enaminones is their existence as a mixture of tautomers in equilibrium. The primary tautomeric forms are the keto-enamine and the enol-imine forms. The equilibrium between these forms is influenced by factors such as the solvent, temperature, and the nature of the substituents. The enamine form is often stabilized by an intramolecular hydrogen bond between the N-H proton and the carbonyl oxygen, forming a pseudo-six-membered ring.
Caption: Tautomeric equilibrium of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate.
Physicochemical Properties
Due to the limited availability of experimental data for the title compound, the following physicochemical properties are predicted based on its structure and data from analogous compounds.
| Property | Predicted Value |
| Molecular Formula | C9H15NO4 |
| Molecular Weight | 201.22 g/mol |
| Appearance | Likely a pale yellow oil or a low-melting solid |
| Solubility | Expected to be soluble in common organic solvents like ethanol, methanol, dichloromethane, and ethyl acetate. |
| Melting Point | Predicted to be in the range of 70-80 °C, based on similar structures[3]. |
| Boiling Point | Not readily predictable due to potential decomposition at higher temperatures. |
Predicted Spectral Data
The characterization of Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate would rely on standard spectroscopic techniques. The following are predicted spectral data based on the analysis of similar β-enaminone structures[3][4].
¹H NMR (predicted, in CDCl₃, 400 MHz):
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δ 11.0-12.0 ppm (s, 1H): N-H proton, broadened due to hydrogen bonding and exchange.
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δ 5.0-5.5 ppm (s, 1H): Vinylic C-H proton.
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δ 4.1-4.3 ppm (q, 2H): -OCH₂CH₃ methylene protons.
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δ 3.8-4.0 ppm (d, 2H): -NHCH₂CO- methylene protons.
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δ 2.0-2.2 ppm (s, 3H): Acetyl -COCH₃ protons.
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δ 1.9-2.1 ppm (s, 3H): Vinylic -C(CH₃)= protons.
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δ 1.2-1.4 ppm (t, 3H): -OCH₂CH₃ methyl protons.
¹³C NMR (predicted, in CDCl₃, 100 MHz):
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δ 195-200 ppm: Keto C=O carbon.
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δ 168-172 ppm: Ester C=O carbon.
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δ 160-165 ppm: Vinylic carbon attached to nitrogen.
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δ 95-100 ppm: Vinylic carbon (-CH=).
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δ 60-62 ppm: -OCH₂CH₃ methylene carbon.
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δ 45-50 ppm: -NHCH₂CO- methylene carbon.
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δ 28-32 ppm: Acetyl -COCH₃ carbon.
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δ 18-22 ppm: Vinylic -C(CH₃)= carbon.
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δ 13-15 ppm: -OCH₂CH₃ methyl carbon.
Infrared (IR) Spectroscopy (predicted, KBr or neat):
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3200-3400 cm⁻¹ (broad): N-H stretching vibration.
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1680-1720 cm⁻¹: Ester C=O stretching vibration.
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1640-1660 cm⁻¹: Keto C=O stretching vibration (lowered due to conjugation and hydrogen bonding).
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1580-1620 cm⁻¹: C=C stretching vibration.
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1500-1550 cm⁻¹: N-H bending vibration.
Mass Spectrometry (MS):
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[M+H]⁺: Expected at m/z 202.1023.
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[M+Na]⁺: Expected at m/z 224.0842.
Synthesis and Experimental Protocols
The most direct and common method for the synthesis of β-enaminones is the condensation of a β-dicarbonyl compound with a primary or secondary amine[1][5]. For the title compound, this involves the reaction of acetylacetone with ethyl glycinate.
Reaction Mechanism
The reaction proceeds through the nucleophilic attack of the amine on one of the carbonyl carbons of the β-dicarbonyl compound, followed by the elimination of a water molecule to form the enaminone. The reaction is often catalyzed by an acid or can be carried out under neat conditions, sometimes with the aid of microwave irradiation to accelerate the reaction[5].
Caption: General workflow for the synthesis of the title compound.
Detailed Synthetic Protocol
This protocol is based on established procedures for the synthesis of similar β-enaminones[3].
Materials:
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Ethyl glycinate hydrochloride
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Acetylacetone
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Triethylamine (or another suitable base)
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Ethanol (or another suitable solvent)
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Anhydrous sodium sulfate
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Standard laboratory glassware for reflux and workup.
Procedure:
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Preparation of Ethyl Glycinate Free Base: In a round-bottom flask, dissolve ethyl glycinate hydrochloride (1 equivalent) in a minimal amount of water. Cool the solution in an ice bath and add a stoichiometric amount of a suitable base (e.g., triethylamine) dropwise with stirring to neutralize the hydrochloride and liberate the free amine.
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Reaction Setup: To a separate round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add ethanol as the solvent. Add acetylacetone (1 equivalent) to the solvent.
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Condensation Reaction: Add the freshly prepared ethyl glycinate free base to the solution of acetylacetone in ethanol. The reaction mixture is then heated to reflux for a period of 2-4 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
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Workup and Purification: After the reaction is complete, the solvent is removed under reduced pressure using a rotary evaporator. The resulting crude product can be purified by column chromatography on silica gel, using a mixture of ethyl acetate and hexane as the eluent.
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Characterization: The purified product should be characterized by ¹H NMR, ¹³C NMR, IR, and mass spectrometry to confirm its structure and purity.
Reactivity and Stability
β-Enaminones are stable compounds under normal conditions but exhibit a rich reactivity profile due to their ambident nucleophilic and electrophilic nature.
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Nucleophilic Character: The enamine moiety makes the α-carbon and the nitrogen atom nucleophilic. They can undergo reactions with various electrophiles.
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Electrophilic Character: The carbonyl carbon is electrophilic and can be attacked by nucleophiles.
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Cyclization Reactions: The bifunctional nature of β-enaminones makes them excellent precursors for the synthesis of a wide variety of heterocyclic compounds, such as pyridines, pyrimidines, and pyrroles[2].
-
Hydrolysis: Enaminones can be hydrolyzed back to the parent β-dicarbonyl compound and amine under acidic conditions.
Applications in Drug Development
The β-enaminone scaffold is considered a "privileged structure" in medicinal chemistry due to its ability to interact with a wide range of biological targets. Compounds containing this moiety have demonstrated a broad spectrum of pharmacological activities.
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Anticonvulsant Activity: Several β-enaminone derivatives have shown potent anticonvulsant effects.
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Anticancer and Antitumor Activity: The enaminone framework is present in numerous compounds with demonstrated cytotoxic effects against various cancer cell lines.
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Anti-inflammatory and Antibacterial Agents: The ability of β-enaminones to chelate metal ions and participate in hydrogen bonding contributes to their anti-inflammatory and antibacterial properties.
The presence of the glycine ethyl ester moiety in the title compound could enhance its pharmacokinetic properties, such as solubility and membrane permeability, making it an interesting candidate for further derivatization and biological screening.
Caption: Potential therapeutic applications of the β-enaminone scaffold.
Conclusion
Ethyl 2-[(2-acetyl-3-oxo-1-butenyl)amino]acetate is a structurally interesting β-enaminone with significant synthetic and medicinal potential. While specific experimental data for this molecule is sparse, its properties and reactivity can be reliably predicted from the extensive knowledge base of this compound class. The straightforward synthesis from readily available starting materials makes it an accessible target for research endeavors. The versatile reactivity of the β-enaminone scaffold, coupled with the amino acid ester moiety, positions this compound as a valuable building block for the development of novel heterocyclic systems and potentially bioactive molecules. Further research into the synthesis, characterization, and biological evaluation of this and related compounds is warranted to fully explore their therapeutic potential.
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